molecular formula C14H15ClN2OS B1422869 2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 1354963-10-2

2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B1422869
M. Wt: 294.8 g/mol
InChI Key: UDKRWKUPYQWIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide, also known as CPT-11, is a novel small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a member of the family of thiazol acetamides, which have been developed as potential anticancer agents. CPT-11 has been shown to inhibit the growth of a variety of cancer cells in vitro and in vivo. It has been used in clinical trials for the treatment of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various methods. Salian et al. (2017) conducted a study on the synthesis and spectroscopic characterization of a related compound, demonstrating the use of FT-IR, NMR, and LCMS data for analysis (Salian, Narayana, & Sarojini, 2017).

Anticancer Properties

  • Studies have indicated potential anticancer properties. For example, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their antitumor activities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial and Antimicrobial Effects

  • There have been studies evaluating the antibacterial and antimicrobial activities of related compounds. For instance, Desai et al. (2008) investigated the antibacterial activity against S. aureus and E. coli, showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives for antibacterial applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Docking and Quantum Chemical Studies

properties

IUPAC Name

2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)13-12(10-6-4-3-5-7-10)17-14(19-13)16-11(18)8-15/h3-7,9H,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKRWKUPYQWIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.